molecular formula C17H14BrNO3 B13588133 methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate

methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate

Cat. No.: B13588133
M. Wt: 360.2 g/mol
InChI Key: ALFVWWQUXVOYNQ-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate is a halogenated indole derivative featuring a benzyloxy group at position 4, a bromine atom at position 7, and a methyl ester at position 2. This compound is synthesized via nucleophilic substitution or cyclization reactions, often involving intermediates like vinyl azides or brominated benzaldehyde precursors . Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for developing antitumor agents, as substituted indoles are known for their bioactivity .

Key physicochemical properties include:

  • Molecular formula: C₁₈H₁₄BrNO₃
  • Functional groups: Bromine (electron-withdrawing), benzyloxy (electron-donating), and ester (polarizable).
  • Synthetic routes: Commonly derived from 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid through esterification with methanol under reflux conditions .

Properties

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

methyl 7-bromo-4-phenylmethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C17H14BrNO3/c1-21-17(20)14-9-12-15(8-7-13(18)16(12)19-14)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3

InChI Key

ALFVWWQUXVOYNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2N1)Br)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate generally involves multi-step organic transformations starting from appropriately substituted indole or aniline precursors. Key steps include:

  • Introduction of the benzyloxy group at the 4-position of the indole ring.
  • Bromination at the 7-position.
  • Formation of the 2-carboxylate ester functionality.
  • Methylation of the carboxylic acid to yield the methyl ester.

Reported Method from Literature

A detailed synthetic route was reported by Fresneda et al. (2001) and further elaborated in crystallographic studies. The preparation involves:

  • Starting Material: 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid.

  • Esterification: The acid is converted to the methyl ester by refluxing with sodium methoxide (CH3ONa) in methanol and dimethylformamide (DMF) under nitrogen atmosphere for 5 hours.

  • Methylation: After acidification and isolation of the carboxylic acid methyl ester, the compound is treated with sodium hydride (NaH) at 0°C followed by dimethyl sulfate to methylate the nitrogen atom if desired.

  • Purification: The product is purified by column chromatography (10% ethyl acetate/petroleum ether) and recrystallized from a dichloromethane/n-hexane mixture to obtain crystals suitable for X-ray diffraction.

This method yields the methyl ester in approximately 64% yield with high purity.

Synthetic Scheme Summary

Step Reagents & Conditions Purpose Outcome
1 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid, CuI, CH3ONa, MeOH/DMF, reflux 5 h, N2 Esterification to methyl ester Formation of this compound
2 Acidification with 6 N HCl to pH 1-2 Isolation of methyl ester Precipitation of product
3 NaH (0°C), dimethyl sulfate, room temperature 4 h Methylation of nitrogen (optional) N-methyl derivative formation
4 Column chromatography (10% EtOAc/petroleum ether) Purification Pure methyl ester crystals
5 Recrystallization (CH2Cl2/n-hexane 4:1) Crystallization for analysis High-quality crystals for X-ray

Alternative Synthetic Routes

N-Alkylation and Vilsmeier-Haack Reaction

Other reported synthetic approaches include:

  • N-alkylation of indole-2-carboxylic acid derivatives to introduce substituents at nitrogen.
  • Vilsmeier-Haack reaction on indole-2-carboxylic acid to form aldehyde intermediates that can be further functionalized.
  • Pictet-Spengler reaction involving 2-(benzyloxy)aniline with 5-bromoindole-2-carbaldehyde to build the indole framework with desired substitutions.

These methods offer flexibility depending on the availability of starting materials and desired substitution patterns.

Experimental Data and Structural Analysis

Crystallographic Data

The compound’s crystal structure was determined by X-ray diffraction, showing two independent molecules per asymmetric unit with essentially planar indole units. The crystal packing is stabilized by weak C–H···π interactions, contributing to the compound’s solid-state stability.

Physical Properties

Property Value
Appearance White to off-white crystalline powder
Melting Point 110–112°C
Solubility Insoluble in water; soluble in chloroform, methanol
Stability Stable under normal storage conditions

Notes on Reaction Conditions and Optimization

  • The esterification step requires anhydrous conditions and an inert atmosphere (nitrogen) to prevent side reactions.
  • Sodium hydride must be handled carefully at low temperatures to control methylation selectivity.
  • Purification via column chromatography and recrystallization is essential to achieve high purity suitable for biological testing or further synthetic applications.
  • Copper(I) iodide (CuI) acts as a catalyst in the esterification step, enhancing reaction efficiency.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Conditions Yield Remarks
Esterification & Methylation (Fresneda et al.) 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid CuI, CH3ONa, MeOH/DMF, NaH, dimethyl sulfate Reflux 5 h, 0°C methylation ~64% Well-documented, crystallographic data available
N-Alkylation Indole-2-carboxylic acid derivatives Alkyl halides, base Variable Moderate Useful for N-substituted derivatives
Vilsmeier-Haack Reaction Indole-2-carboxylic acid POCl3, DMF Controlled temperature Variable For aldehyde intermediates
Pictet-Spengler Reaction 2-(benzyloxy)aniline + 5-bromoindole-2-carbaldehyde Acid catalyst Mild heating Variable Builds indole framework with substitutions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes structurally related indole derivatives and their distinguishing features:

Compound Name Substituents (Positions) Key Differences from Target Compound Reference
Ethyl 1-allyl-4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate Ethyl ester (2), allyl (1), Br (7) Ethyl ester instead of methyl; N-allylation
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate Methoxy (7), methyl (1) Methoxy replaces bromine; N-methylation
Methyl 7-benzyloxy-4-bromo-6-methoxy-1H-indole-2-carboxylate Methoxy (6), Br (4) Substituent positions swapped (Br at 4 vs. 7)
Ethyl 4-bromo-1H-indole-2-carboxylate Ethyl ester (2), Br (4) No benzyloxy; Br at position 4
Key Observations:
  • Ester Group : Replacement of methyl with ethyl (e.g., CAS 103858-52-2 ) increases hydrophobicity, impacting solubility.
  • Halogen/Methoxy Substitution : Bromine at position 7 (target compound) vs. methoxy at position 7 ( compound) alters electronic properties—bromine’s electron-withdrawing nature may enhance electrophilic reactivity .

Physicochemical and Spectroscopic Properties

Melting Points and Spectral Data:
  • Target Compound: No explicit melting point reported, but analogues like ethyl 1-allyl-4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate (12b) melt at 85–86°C .
  • Methyl 4-Benzyloxy-7-Methoxy Analog : Melting point unreported, but crystallographic data shows planar indole rings (mean deviation: 0.017 Å) and C–H⋯C interactions in the lattice .
  • Ethyl 4-Bromo-1H-Indole-2-Carboxylate (CAS 103858-52-2) : Similarity score of 0.92 to the target compound, suggesting comparable spectral profiles (IR: C=O ~1700 cm⁻¹; NMR: δ 7.5–8.0 ppm for aromatic protons) .

Q & A

Q. How to address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :
  • Polymorph Screening : Use solvent-drop grinding with 20 solvents to identify stable forms.
  • Thermogravimetric Analysis (TGA) : Detect solvates/hydrates affecting melting points.
  • Solubility Studies : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) at 37°C .

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